rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

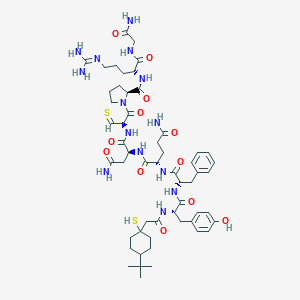

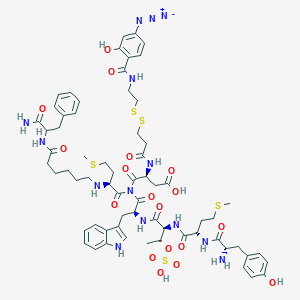

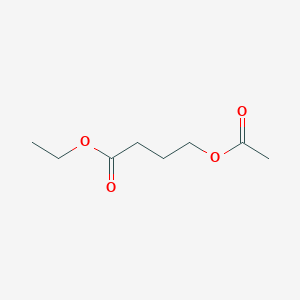

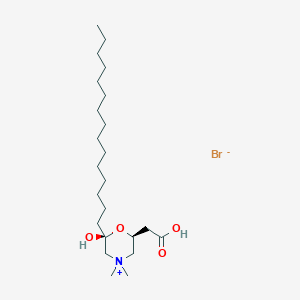

The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves multiple steps starting from specific precursors such as bis(2-acetoxy-3-hexadecyloxypropyl) disulfide or O,O-diethyl S(2-acetoxy-3-hexadecyloxypropyl) thiophosphate. These compounds undergo "one-pot" procedures resulting in the desired product with varied overall yields, demonstrating the complexity and efficiency of synthetic strategies employed (Młotkowska & Olejnik, 1995).

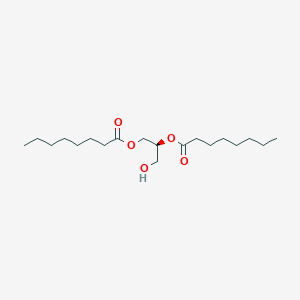

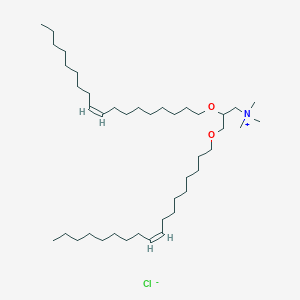

Molecular Structure Analysis

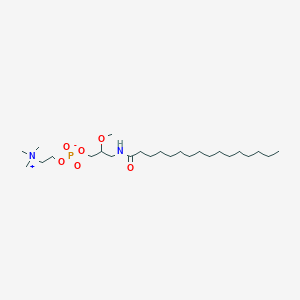

The molecular structure of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is characterized by its racemic nature, indicating the presence of two enantiomers. The compound's structure is closely related to PAF analogs, with key functional groups contributing to its biological activity and interaction with cellular components.

Chemical Reactions and Properties

This compound participates in reactions typical of phosphocholines, such as enzymatic hydrolysis, which can influence its biological activity and functionality. Its chemical properties, such as reactivity towards specific enzymes, can be pivotal in understanding its potential applications in various fields (Valone, 1985).

Physical Properties Analysis

The physical properties of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine, including its solubility, melting point, and stability, are crucial for its application in different environments. These properties can affect its behavior in biological systems and its suitability for use in experimental and therapeutic settings.

Chemical Properties Analysis

Chemically, rac-3-Hexadecanamido-2-methoxypropyl phosphocholine exhibits properties characteristic of phospholipids, such as amphiphilicity, which allows it to interact with both lipophilic and hydrophilic environments. This dual nature facilitates its incorporation into cell membranes and its interaction with various biomolecules.

Młotkowska, B., & Olejnik, J. (1995). A Synthesis of rac‐S‐(2‐Acetoxy‐3‐hexadecyloxypropyl) thiophosphocholine, the isosteric and isopolar PAF analog. Liebigs Annalen, 1995(8), 1467-1470. Link to paper.

Valone, F. (1985). Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988). Biochemical and biophysical research communications, 126(1), 502-508. Link to paper.

科学研究应用

Cytotoxicity and Metabolism in Neoplastic Cells

Rac-3-hexadecanamido-2-methoxypropyl phosphocholine and similar unnatural alkyl phospholipids show cytotoxic responses in various neoplastic cells. This response is partly due to the accumulation of these compounds in tumor cells, attributed to the low activity of the alkyl cleavage enzyme in these cells. However, studies indicate that differences in the cellular activities of the alkyl cleavage enzyme are not responsible for the differential cytotoxic responses between normal and specific types of neoplastic cells toward these compounds. Instead, the cellular uptake of alkyl phospholipids could be a factor in the cytotoxic response of certain tumor cells (Hoffman, Hoffman, & Snyder, 1986).

Synthesis and Antineoplastic Properties

The synthesis of glycerophosphonocholine analogs of ether-linked lipids, such as rac-3-octadecyloxy-2-methoxy-propyl-phosphonocholine, has shown potential anti-cancer properties for the treatment of both leukemia and solid tumors. These glycerophosphonocholines inhibit thymidine uptake in various human leukemic cell lines and undifferentiated cervical carcinoma cells, demonstrating their promise as anti-cancer drugs (Salari, Howard, & Bittman, 1992).

Chemical Synthesis for Biological Applications

Chemical synthesis procedures have been developed for analogs of rac-3-hexadecanamido-2-methoxypropyl phosphocholine, contributing to the study of their biological activities. These synthetic processes are crucial for the investigation of the properties and potential therapeutic applications of these compounds (Das & Hajra, 1995).

In vitro Evaluation as Anti-HIV Agents

Certain synthetic lipids, including rac-3-octadecanamido-2-ethoxypropylphosphocholine, have been evaluated as potential anti-HIV-1 agents. These compounds exhibit activity by inhibiting a late step in HIV replication involving virus assembly and infectious virus production, representing a novel approach to AIDS treatment (Meyer et al., 1991).

Antitumor Activity and Cell Cycle Effects

Ether phospholipids, including rac-3-hexadecanamido-2-methoxypropyl phosphocholine, exhibit antitumor activity against various animal and human tumor cell lines. Studies have investigated their cytostatic activity and effects on different phases of the cell cycle in tumor cells, providing insights into their mechanisms of action in cancer treatment (Principe, Sidoti, & Braquet, 1992).

未来方向

属性

IUPAC Name |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQVYDFXUECNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920962 |

Source

|

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | |

CAS RN |

112989-00-1 |

Source

|

| Record name | NSC 624871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。